1-Bromo-4-dimethylaminobutan-2-one
Description
1-Bromo-4-dimethylaminobutan-2-one is a brominated aliphatic ketone featuring a dimethylamino group at the 4-position and a bromine atom at the 1-position of the butanone backbone. Its molecular formula is C₆H₁₁BrNO, with a molecular weight of 193.06 g/mol (calculated). The compound’s structure (Br-CH₂-CO-CH₂-N(CH₃)₂) combines a reactive bromine atom, a ketone group, and a tertiary amine, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
1-bromo-4-(dimethylamino)butan-2-one |
InChI |
InChI=1S/C6H12BrNO/c1-8(2)4-3-6(9)5-7/h3-5H2,1-2H3 |
InChI Key |
XKFMHHZOFIFZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-bromo-4-dimethylaminobutan-2-one, enabling insights into its reactivity, stability, and applications.
1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS 862457-93-0)
- Molecular Formula : C₁₀H₉BrF₂O
- Molecular Weight : 263.08 g/mol
- Key Features: A brominated, difluorinated ketone with a phenyl substituent. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group compared to the dimethylamino-substituted target compound. Liquid at room temperature, suggesting lower melting points than aliphatic analogs .
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one
- Molecular Formula: C₁₀H₁₃BrNO₃
- Molecular Weight : 275.12 g/mol (calculated)
- Key Features: Aromatic brominated ketone with methoxy and amino groups. The electron-donating methoxy groups on the aromatic ring stabilize the structure but reduce ketone reactivity compared to aliphatic systems. Likely solid at room temperature due to extended conjugation and hydrogen bonding .
1-(4-Bromophenyl)-2-(methylamino)propan-1-one
- Molecular Formula: C₁₀H₁₁BrNO
- Molecular Weight : 241.10 g/mol (calculated)
- Key Features: Combines a brominated aromatic ring with a methylamino-propanone chain. The aromatic bromine enhances stability but reduces nucleophilic substitution reactivity compared to aliphatic bromine in the target compound. Potential use in psychoactive drug synthesis due to structural resemblance to cathinones .
Data Table: Comparative Analysis
Research Findings and Trends
Reactivity of Aliphatic vs. Aromatic Bromine: Aliphatic bromine (e.g., in this compound) undergoes nucleophilic substitution more readily than aromatic bromine due to weaker C-Br bonds and lack of resonance stabilization . Example: The difluoro compound’s bromine is less reactive than the target’s aliphatic bromine but stabilizes the carbonyl for electrophilic attacks .
Role of Amino Groups: Tertiary amines (e.g., dimethylamino in the target) improve solubility in polar solvents, whereas primary/secondary amines (e.g., methylamino in 1-(4-bromophenyl)-propan-1-one) may participate in hydrogen bonding or salt formation .
Thermal and Chemical Stability :
- Fluorinated analogs exhibit higher thermal stability due to strong C-F bonds, whereas methoxy-substituted aromatics degrade at elevated temperatures .
Hazard Considerations: Brominated amines (e.g., 4-bromo-1,2-diaminobenzene) require stringent handling due to acute toxicity and delayed health effects .
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